molecular formula C14H15NO B8211958 2,5-Dimethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline

2,5-Dimethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline

Cat. No.: B8211958
M. Wt: 213.27 g/mol
InChI Key: ZENOEMLZOZWVRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dimethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline is a heterocyclic compound that belongs to the pyranoquinoline family This compound is characterized by a fused ring system consisting of a pyran ring and a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline can be achieved through several methods. One common approach involves the heating of 2-methyl-3-(3-hydroxybutyl)-4-hydroxy(methoxy)-quinoline in polyphosphoric acid. This reaction leads to the formation of the desired pyranoquinoline compound .

Another method involves the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. Depending on the specific propargylic alcohol used, the reaction can proceed via different pathways, resulting in the formation of pyranoquinolones or furoquinolones .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of polyphosphoric acid as a catalyst is common due to its efficiency in promoting the cyclization reaction. Additionally, the reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: Quinoline derivatives with various functional groups.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Functionalized pyranoquinoline derivatives with diverse chemical properties.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit key enzymes involved in cell proliferation and survival. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline is unique due to its specific ring fusion pattern and the presence of two methyl groups at positions 2 and 5

Properties

IUPAC Name

2,5-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-9-7-8-12-10(2)11-5-3-4-6-13(11)15-14(12)16-9/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENOEMLZOZWVRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C3=CC=CC=C3N=C2O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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